2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a chlorophenyl group, as well as a phenol ring substituted with a chlorofluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-chlorobenzaldehyde, the pyrimidine ring is constructed through a series of condensation reactions with appropriate amines and other reagents.
Substitution Reactions: The amino and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Phenol Ring Functionalization: The phenol ring is functionalized with the chlorofluorobenzyl group through etherification reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (Sulfamethazine): Shares a similar pyrimidine ring structure but differs in functional groups and overall structure.
Fluorine Compounds: Compounds containing fluorine atoms, which exhibit unique chemical properties due to the presence of fluorine.
Uniqueness
2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H16Cl2FN3O2 |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H16Cl2FN3O2/c24-14-6-4-13(5-7-14)17-11-28-23(27)29-22(17)16-9-8-15(10-21(16)30)31-12-18-19(25)2-1-3-20(18)26/h1-11,30H,12H2,(H2,27,28,29) |
InChI Key |
BNJGCPRQADMLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O)F |
Origin of Product |
United States |
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